molecular formula C24H31ClN2S B14724532 Phenothiazine, 10-(3-(8-azaspiro(4.5)dec-8-yl)propyl)-, hydrochloride CAS No. 6532-68-9

Phenothiazine, 10-(3-(8-azaspiro(4.5)dec-8-yl)propyl)-, hydrochloride

Cat. No.: B14724532
CAS No.: 6532-68-9
M. Wt: 415.0 g/mol
InChI Key: RDBJPWBDQRIGNT-UHFFFAOYSA-N
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Description

Phenothiazine, 10-(3-(8-azaspiro(4.5)dec-8-yl)propyl)-, hydrochloride is a chemical compound known for its unique structure and properties. It belongs to the phenothiazine class of compounds, which are widely recognized for their applications in various fields, including medicine and chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenothiazine, 10-(3-(8-azaspiro(4.5)dec-8-yl)propyl)-, hydrochloride typically involves the reaction of phenothiazine with 3-(8-azaspiro(4.5)dec-8-yl)propyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow synthesis, to ensure higher yields and purity. The use of automated systems and optimized reaction conditions can significantly enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Phenothiazine, 10-(3-(8-azaspiro(4.5)dec-8-yl)propyl)-, hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted phenothiazine derivatives .

Scientific Research Applications

Phenothiazine, 10-(3-(8-azaspiro(4.5)dec-8-yl)propyl)-, hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and studies.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It has been investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of Phenothiazine, 10-(3-(8-azaspiro(4.5)dec-8-yl)propyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenothiazine, 10-(3-(8-azaspiro(4.5)dec-8-yl)propyl)-, hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its spirocyclic structure and the presence of the azaspiro group make it different from other phenothiazine derivatives, potentially leading to unique interactions and effects .

Properties

CAS No.

6532-68-9

Molecular Formula

C24H31ClN2S

Molecular Weight

415.0 g/mol

IUPAC Name

10-[3-(8-azaspiro[4.5]decan-8-yl)propyl]phenothiazine;hydrochloride

InChI

InChI=1S/C24H30N2S.ClH/c1-3-10-22-20(8-1)26(21-9-2-4-11-23(21)27-22)17-7-16-25-18-14-24(15-19-25)12-5-6-13-24;/h1-4,8-11H,5-7,12-19H2;1H

InChI Key

RDBJPWBDQRIGNT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CCN(CC2)CCCN3C4=CC=CC=C4SC5=CC=CC=C53.Cl

Origin of Product

United States

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